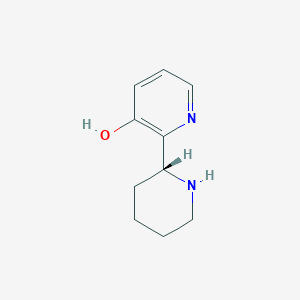
(R)-2-(Piperidin-2-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Piperidin-2-yl)pyridin-3-ol is a chiral compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with a piperidine moiety and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine and piperidine derivatives.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for ®-2-(Piperidin-2-yl)pyridin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Piperidin-2-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions may introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
®-2-(Piperidin-2-yl)pyridin-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-2-(Piperidin-2-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Piperidin-2-yl)pyridin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-(Piperidin-2-yl)pyridine: Lacks the hydroxyl group, leading to different chemical and biological properties.
3-Hydroxypyridine: A simpler compound with a hydroxyl group on the pyridine ring.
Uniqueness
®-2-(Piperidin-2-yl)pyridin-3-ol is unique due to its specific chiral configuration and the presence of both a piperidine ring and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
1213929-36-2 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-[(2R)-piperidin-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2/t8-/m1/s1 |
Clé InChI |
QDOICNNUKCGLSE-MRVPVSSYSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=C(C=CC=N2)O |
SMILES canonique |
C1CCNC(C1)C2=C(C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
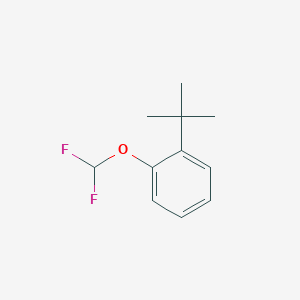
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)

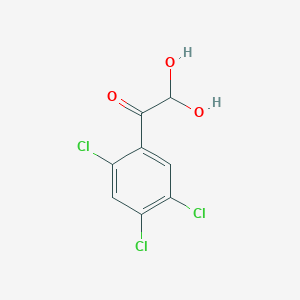
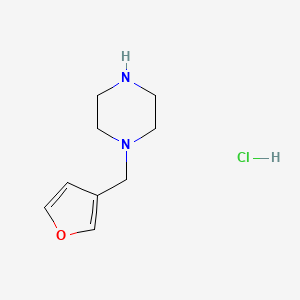
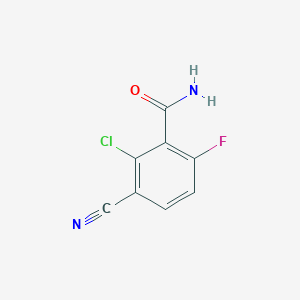
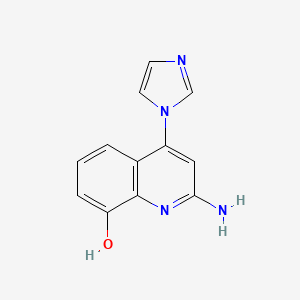
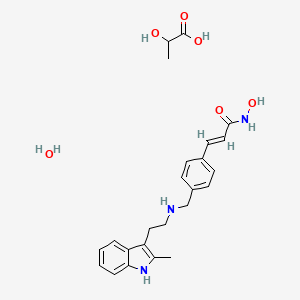
![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
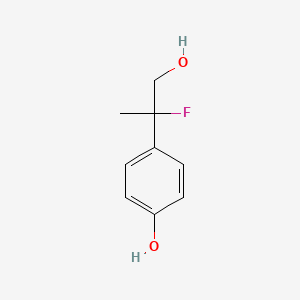
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)

